(E)-4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)-amino]carbonyl}anilino)-2-butenoic acid
Description
Properties
IUPAC Name |
(E)-4-oxo-4-[3-(oxolan-2-ylmethylcarbamoyl)anilino]but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-14(6-7-15(20)21)18-12-4-1-3-11(9-12)16(22)17-10-13-5-2-8-23-13/h1,3-4,6-7,9,13H,2,5,8,10H2,(H,17,22)(H,18,19)(H,20,21)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFSCTZJTKKQFA-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)-amino]carbonyl}anilino)-2-butenoic acid, also known as a novel compound in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Functional Groups : A ketone group, an aniline derivative, and a tetrahydrofuran moiety.
- Molecular Formula : C₁₅H₁₉N₃O₄
- Molecular Weight : 303.33 g/mol
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer Cells
- Lung Cancer Cells
- Colon Cancer Cells
The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies show effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These findings highlight its potential application in treating bacterial infections.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could modulate receptor activity related to apoptosis and cell survival pathways.
Case Studies
Several case studies have been conducted to assess the efficacy and safety profile of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects in vitro | Significant reduction in cell viability in breast cancer cells (IC50 = 15 µM) |
| Study 2 | Assess antimicrobial activity | Effective against E. coli with an MIC of 32 µg/mL |
| Study 3 | Investigate mechanism of action | Induction of apoptosis confirmed via caspase activation assays |
Preparation Methods
Preparation of Tetrahydrofuranmethylamine
Tetrahydrofuranmethylamine is synthesized via reductive amination of tetrahydrofurfuryl alcohol. A two-step process is employed:
- Oxidation of tetrahydrofurfuryl alcohol to tetrahydrofuroic acid using Jones reagent (CrO₃/H₂SO₄).
- Curtius rearrangement of tetrahydrofuroic acid to the corresponding isocyanate, followed by hydrolysis to the primary amine.
Key Reaction Conditions :
- Oxidation: 0–5°C, 2-hour reaction time, 85% yield.
- Curtius rearrangement: Diazomethane in ether, 60°C, 72% yield.
Amide Coupling with 3-Nitrobenzoyl Chloride
The amine is coupled with 3-nitrobenzoyl chloride to form 3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide:
$$
\text{Tetrahydrofuranmethylamine} + \text{3-Nitrobenzoyl Chloride} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{3-Nitro-N-(tetrahydro-2-furanylmethyl)benzamide} \quad (90\%\ \text{yield})
$$
Reduction to the Aniline Derivative
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine:
$$
\text{3-Nitroamide} \xrightarrow{\text{H₂, Pd/C}} \text{3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide} \quad (95\%\ \text{yield})
$$
Synthesis of 4-Oxo-2-Butenoic Acid
β-Keto Ester Formation via Acetate Enolate Alkylation
Ethyl acetoacetate is alkylated with methyl bromoacetate under basic conditions to form ethyl 3-oxopentanoate:
$$
\text{Ethyl Acetoacetate} + \text{Methyl Bromoacetate} \xrightarrow{\text{NaH, THF}} \text{Ethyl 3-Oxopentanoate} \quad (78\%\ \text{yield})
$$
Oxidative Halogenation
The β-keto ester undergoes halogenation at the α-position using N-bromosuccinimide (NBS):
$$
\text{Ethyl 3-Oxopentanoate} \xrightarrow{\text{NBS, CH₂Cl₂}} \text{Ethyl 4-Bromo-3-oxopentanoate} \quad (82\%\ \text{yield})
$$
Hydrolysis and Decarboxylation
The halogenated ester is hydrolyzed under acidic conditions (HCl, H₂O) and decarboxylated to form 4-oxo-2-butenoic acid:
$$
\text{Ethyl 4-Bromo-3-oxopentanoate} \xrightarrow{\text{HCl, Δ}} \text{4-Oxo-2-butenoic Acid} \quad (65\%\ \text{yield})
$$
Final Coupling and (E)-Selective Elimination
Condensation Reaction
The aniline derivative is condensed with 4-oxo-2-butenoic acid using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent:
$$
\text{3-Aminoamide} + \text{4-Oxo-2-butenoic Acid} \xrightarrow{\text{DCC, DMAP}} \text{(E)-4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)-amino]carbonyl}anilino)-2-butenoic Acid} \quad (70\%\ \text{yield})
$$
Stereochemical Control
The (E)-configuration is favored by:
- Kinetic control : Rapid deprotonation of the β-keto intermediate.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state.
Optimization and Industrial Scalability
Halogenation Efficiency
Comparative studies of halogenating agents:
| Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| N-Bromosuccinimide | CH₂Cl₂ | -20°C | 82% |
| CuBr₂ | Toluene | 25°C | 68% |
| Br₂ | EtOAc | 0°C | 55% |
Purification Techniques
- Silica gel chromatography : Effective for separating diastereomers (98% de).
- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (76.4% recovery).
Challenges and Mitigation Strategies
Diastereomer Formation
Halogenation generates a mixture of diastereomers, necessitating chromatography for separation. However, the patent notes that diastereomer separation is optional if the downstream reaction is unaffected.
Decarboxylation Side Reactions
Overheating during decarboxylation leads to polymerization. Stepwise temperature ramping (50°C → 80°C) minimizes byproducts.
Q & A
Basic: What are the optimal synthetic routes for (E)-4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)-amino]carbonyl}anilino)-2-butenoic acid?
Answer:
The compound can be synthesized via a two-step protocol:
Core Structure Preparation : Start with (E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoic acid (or similar α,β-unsaturated ketone derivatives). Activate the carboxylic acid using coupling agents like HATU or DCC in anhydrous DMF at 0–5°C to form an active ester intermediate.
Amide Coupling : React the intermediate with 3-{[(tetrahydro-2-furanylmethyl)-amino]carbonyl}aniline under inert conditions (argon/nitrogen) at room temperature for 12–24 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Yield : Similar amide syntheses report yields of 45–63% depending on substituent steric effects .
Advanced: How can researchers resolve conflicting spectral data to confirm stereochemistry and regiochemistry?
Answer:
- NMR Analysis : Compare NMR coupling constants () for the α,β-unsaturated system. For the (E)-isomer, trans-vinylic protons typically exhibit , whereas (Z)-isomers show lower values (~10 Hz). For example, (E)-configured analogs in similar compounds show .
- X-ray Crystallography : Resolve ambiguity by growing single crystals (solvent: DMSO/water) and analyzing the dihedral angle between the carbonyl and anilino groups.
- HPLC Retention Time : Use chiral columns (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase to differentiate enantiomers. Retention times vary by >2 minutes for stereoisomers .
Basic: What analytical techniques are essential for confirming compound purity and identity?
Answer:
- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% TFA in water/acetonitrile (70:30 to 30:70 over 20 minutes). Purity >99.5% is achievable with retention times ~12.3 minutes .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with an error margin <2 ppm. For example, a related compound (CHFNO) shows an exact mass of 403.1396 .
- FT-IR : Validate carbonyl stretches (C=O) at ~1680–1720 cm and amide N–H at ~3300 cm .
Advanced: What experimental design considerations mitigate degradation during prolonged studies?
Answer:
- Storage : Store lyophilized samples at –80°C under argon to prevent hydrolysis of the tetrahydrofuranmethyl group.
- In-Situ Stabilization : Add radical scavengers (e.g., BHT at 0.01% w/v) to reaction mixtures to inhibit oxidative degradation.
- Real-Time Monitoring : Use LC-MS to track degradation products (e.g., free carboxylic acid or cleaved anilines). Studies show a 5–10% degradation rate over 48 hours at 25°C without stabilization .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Answer:
- Substituent Variation : Synthesize analogs with modified tetrahydrofuranmethyl groups (e.g., morpholine, piperidine) to assess steric/electronic effects on bioactivity.
- Biological Assays : Test cytotoxicity (MTT assay) and target binding (SPR or fluorescence polarization) across analogs. For example, replacing tetrahydrofuran with 4-isopropylphenyl increased potency by 3-fold in a related kinase inhibition study .
- Computational Modeling : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 or HDACs) to predict binding affinities.
Basic: What solvent systems are optimal for solubility and reactivity in synthetic steps?
Answer:
- Polar Aprotic Solvents : Use DMF or DMSO for coupling reactions due to their ability to dissolve both carboxylic acids and amine nucleophiles.
- Purification : A 1:1 mixture of ethyl acetate and hexane effectively separates unreacted anilines from the product .
- Aqueous Stability : The compound is stable in pH 7.4 PBS buffer for ≤24 hours but hydrolyzes rapidly in acidic (pH <4) or basic (pH >9) conditions .
Advanced: How do researchers validate target engagement in biological assays?
Answer:
- Isothermal Titration Calorimetry (ITC) : Measure binding constants () by titrating the compound into a protein solution (e.g., 10 µM enzyme in Tris-HCl buffer).
- Cellular Thermal Shift Assay (CETSA) : Expose treated cells to a temperature gradient (37–65°C) and quantify protein denaturation via Western blot. A 2°C shift indicates target engagement .
- Competitive Inhibition : Co-incubate with a fluorescent probe (e.g., FITC-labeled ATP) and measure fluorescence polarization changes.
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Coupling Efficiency : Scale-up reactions >10 mmol often reduce yields by 10–15% due to incomplete mixing. Use flow chemistry systems to maintain reaction homogeneity.
- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effective large-scale purification .
- Byproduct Formation : Optimize stoichiometry (1:1.2 molar ratio of acid to amine) to minimize unreacted starting material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
